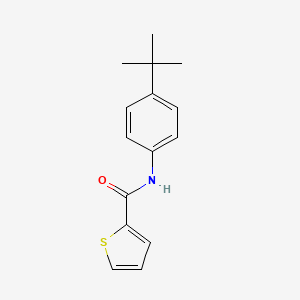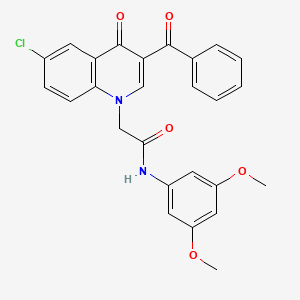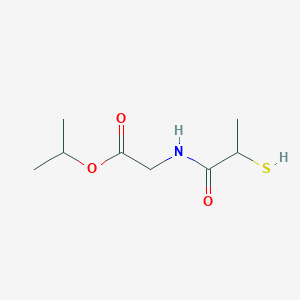
N-(4-tert-butylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a crystalline solid with a molecular formula of C16H19NO2S and a molecular weight of 297.4 g/mol. This compound is also known as TTP488 and is used as a research tool to study the biological effects of amyloid-beta (Aβ) peptide.
Mécanisme D'action
The mechanism of action of N-(4-tert-butylphenyl)thiophene-2-carboxamide involves the inhibition of the binding of Aβ peptide to microglia. Microglia are immune cells in the brain that play a key role in the immune response to Aβ peptide. TTP488 binds to the receptor for advanced glycation end products (RAGE) on microglia and prevents the binding of Aβ peptide to RAGE. This reduces the activation of microglia and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the binding of Aβ peptide to microglia, reduces the production of pro-inflammatory cytokines, and decreases the activation of microglia. These effects suggest that TTP488 may have potential therapeutic applications for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-tert-butylphenyl)thiophene-2-carboxamide in lab experiments include its specificity for RAGE and its ability to inhibit the binding of Aβ peptide to microglia. However, the limitations of using TTP488 include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(4-tert-butylphenyl)thiophene-2-carboxamide. One direction is to further investigate the potential therapeutic applications of TTP488 for the treatment of Alzheimer's disease. Another direction is to explore the use of TTP488 as a research tool to study the role of microglia in other neurodegenerative diseases. Additionally, the development of more soluble and less toxic analogs of TTP488 may also be a future direction for research.
Méthodes De Synthèse
The synthesis method of N-(4-tert-butylphenyl)thiophene-2-carboxamide involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminobenzoic acid in the presence of a base. The reaction results in the formation of the desired product, which is then purified using column chromatography.
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)thiophene-2-carboxamide has been extensively used as a research tool to study the biological effects of Aβ peptide. Aβ peptide is a major component of amyloid plaques found in the brains of patients with Alzheimer's disease. TTP488 has been shown to inhibit the binding of Aβ peptide to microglia and reduce the production of pro-inflammatory cytokines. This suggests that TTP488 may have potential therapeutic applications for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)11-6-8-12(9-7-11)16-14(17)13-5-4-10-18-13/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPMNIDJNWUPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563729.png)
![[3-(Difluoromethoxy)cyclobutyl]methanamine](/img/structure/B2563730.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2563733.png)
![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)


![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)


